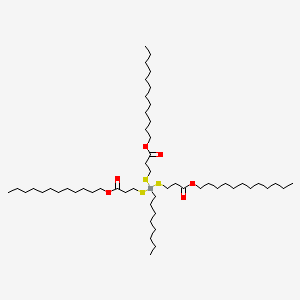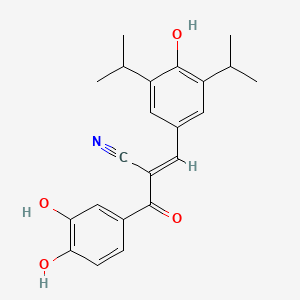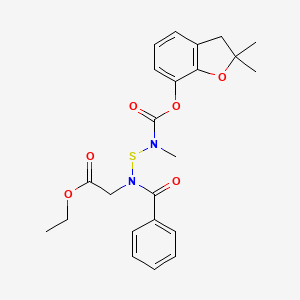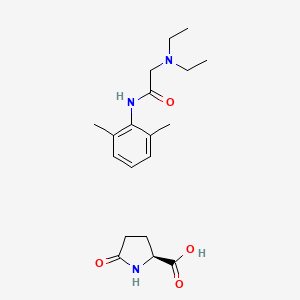
Einecs 298-477-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Einecs 298-477-5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Einecs 298-477-5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Einecs 298-477-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 298-477-5 can be compared with other similar compounds, such as:
5-Oxo-L-proline: A related compound with similar chemical properties.
2-(diethylamino)-N-(2,6-xylyl)acetamide: Another compound with comparable applications. The uniqueness of this compound lies in its specific combination of 5-Oxo-L-proline and 2-(diethylamino)-N-(2,6-xylyl)acetamide, which imparts distinct chemical and biological properties
Properties
CAS No. |
93804-97-8 |
|---|---|
Molecular Formula |
C19H29N3O4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O.C5H7NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;7-4-2-1-3(6-4)5(8)9/h7-9H,5-6,10H2,1-4H3,(H,15,17);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
UVFHTMREUGMRGI-HVDRVSQOSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



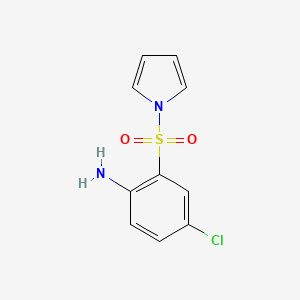


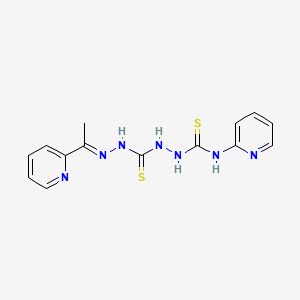

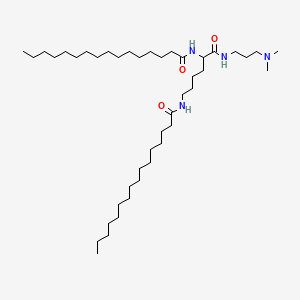
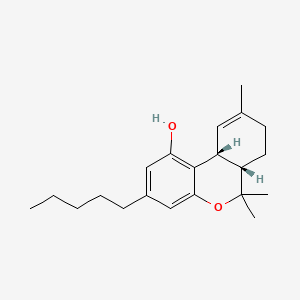
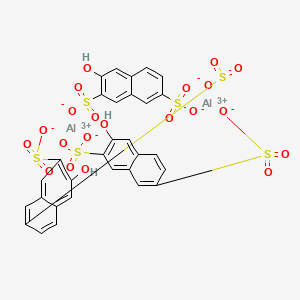
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

